1-(2-Amino-3-methylbutoxy)-2-chlorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12/h3-6,8,10H,7,13H2,1-2H3 |
InChI Key |
NJCFESZGQOCDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Amino 3 Methylbutoxy 2 Chlorobenzene and Its Stereoisomers
Regioselective and Stereoselective Synthesis Approaches
The primary challenge in synthesizing 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene lies in the precise control of its stereochemistry and the regioselective formation of the aryl-ether bond. The molecule contains a chiral center at the C2 position of the 3-methylbutoxy chain, necessitating the use of asymmetric synthesis techniques to obtain enantiomerically pure forms.
Asymmetric Alkylation and Nucleophilic Substitution Strategies
The chiral amino alcohol moiety, (S)-2-amino-3-methyl-1-butanol (also known as L-valinol), serves as a logical and readily available starting material for establishing the stereochemistry of the target molecule. L-valinol is commonly produced from the natural amino acid L-valine. nsf.gov
One of the most straightforward methods for the synthesis of L-valinol is the reduction of the carboxylic acid group of L-valine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine, which forms the borane-tetrahydrofuran (B86392) complex in situ. nsf.gov An alternative method involves the reduction of L-valine methyl ester with NaBH₄. These methods provide access to the chiral amino alcohol, which then serves as a scaffold for subsequent reactions.
With the chiral amino alcohol in hand, the focus shifts to the regioselective formation of the aryl-ether bond. This typically involves a nucleophilic substitution reaction where the alcohol acts as the nucleophile and an activated aryl halide, such as 1,2-dichlorobenzene, acts as the electrophile. A significant challenge in this step is the potential for competing N-arylation, as the amino group is also nucleophilic. To achieve regioselectivity for O-arylation, the amino group is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Chiral Catalyst-Mediated Synthesis (e.g., Enantioselective Hydrogenation)
An alternative to using a chiral starting material like L-valinol is to construct the chiral center during the synthesis through catalyst-mediated asymmetric reactions. One powerful technique is the asymmetric hydrogenation of a prochiral ketone precursor. For instance, an α-amino ketone could be synthesized and then subjected to enantioselective reduction to yield the desired chiral amino alcohol.
Ruthenium-based catalysts, particularly those with chiral diamine ligands, have proven effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones. nih.gov This method is advantageous as it can be cost-effective and avoids the need for protection and deprotection steps for the amino group. nih.gov The use of chiral N,N'-dioxide-metal complexes as Lewis acid catalysts in conjunction with potassium borohydride has also been demonstrated for the efficient enantioselective reduction of α-amino ketones. nih.gov
Furthermore, biocatalytic methods offer a green and highly selective alternative. ω-Transaminases can be employed for the reductive amination of a prochiral hydroxy ketone to produce optically pure valinol. acs.org By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer can be accessed with high enantiomeric excess (>99% ee) and high conversion rates. acs.orgacsgcipr.org
Novel Coupling Reactions and Functionalization Pathways
The construction of the aryl-ether and the inherent amino-alkyl linkages of this compound relies on advanced carbon-heteroatom bond-forming reactions. Metal-catalyzed cross-coupling reactions are particularly prominent in this context.
Metal-Catalyzed Cross-Coupling Reactions for Aryl-Ether and Amino-Alkyl Linkages
The formation of the aryl-ether bond is a critical step in the synthesis of the target molecule. The Ullmann condensation and the Buchwald-Hartwig O-arylation are two of the most common methods for this transformation.
The Ullmann condensation typically involves the use of a copper catalyst to couple an alcohol with an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under milder conditions. mdpi.com
The Buchwald-Hartwig amination chemistry can also be adapted for C-O bond formation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction offers a versatile and often milder alternative to the Ullmann condensation for the synthesis of aryl ethers. organic-chemistry.org
A key challenge when using an amino alcohol like L-valinol is the chemoselective O-arylation over N-arylation. Recent research has shown that copper-catalyzed systems can be fine-tuned to achieve high chemoselectivity. By carefully selecting the base, either C-O or C-N coupling can be favored. For example, using NaOt-Bu as the base with a specific anionic N¹,N²-diarylbenzene-1,2-diamine ligand on a copper catalyst has been shown to result exclusively in C-O coupling for amino alcohols with primary alcohols and more hindered amines. organic-chemistry.orgnih.gov Conversely, using a milder base like NaOTMS can promote C-N coupling. organic-chemistry.orgnih.gov This tunable selectivity is crucial for the regioselective synthesis of this compound.
Carbon-Heteroatom Bond Formation Techniques
Beyond the primary C-O and C-N bond formations, other techniques can be employed for functionalization. The principles of the Buchwald-Hartwig reaction are broadly applicable to a range of carbon-heteroatom bond formations, including C-S and C-P bonds, should further derivatization of the molecule be desired. The choice of ligands, typically bulky, electron-rich phosphines, is critical to the success of these reactions, influencing both the rate and selectivity. libretexts.org
Green Chemistry Principles in Synthetic Design and Process Optimization
The integration of green chemistry principles into pharmaceutical synthesis is of growing importance to minimize environmental impact and improve economic efficiency.
The synthesis of this compound can be made more sustainable through several approaches. The use of biocatalysis, such as employing ω-transaminases for the synthesis of the chiral valinol precursor, is an inherently green method. acs.orgoup.com Enzymatic reactions are typically conducted in aqueous media under mild conditions, reducing the need for hazardous organic solvents and high energy consumption. oup.com When comparing enzymatic synthesis to traditional chemical routes, the atom economy is often significantly improved, as fewer protecting groups and stoichiometric reagents are required. rsc.orgrsc.org
In the context of the metal-catalyzed cross-coupling steps, several green chemistry considerations are pertinent. The choice of solvent is critical, as traditional solvents like 1,4-dioxane (B91453) and toluene (B28343) are considered hazardous. acsgcipr.org Recent studies have identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for Buchwald-Hartwig reactions, which offer better safety and environmental profiles. nsf.govacs.orgnih.gov
Below is a data table summarizing key aspects of the synthetic methodologies discussed:
| Methodology | Key Transformation | Catalyst/Reagent | Advantages | Challenges |
| Asymmetric Alkylation/Substitution | Stereoselective synthesis of chiral amino alcohol | LiAlH₄ or NaBH₄/I₂ on L-valine | Readily available chiral starting material | Use of stoichiometric, highly reactive reagents |
| Chiral Catalyst-Mediated Synthesis | Enantioselective reduction of prochiral ketone | Ru-diamine complexes, ω-Transaminases | High enantioselectivity, potential for catalytic turnover | Catalyst cost and sensitivity, enzyme stability |
| Ullmann Condensation | Aryl-ether bond formation | Copper salts/complexes | Lower cost catalyst compared to palladium | Often requires harsh reaction conditions |
| Buchwald-Hartwig O-Arylation | Aryl-ether bond formation | Palladium complexes with phosphine (B1218219) ligands | Milder reaction conditions, broad substrate scope | Catalyst cost, potential for N-arylation side reactions |
| Chemoselective Cu-Catalyzed Arylation | Regioselective O-arylation of amino alcohol | Copper complex with specific ligand and base | High regioselectivity, tunable for C-O or C-N bond formation | Requires careful optimization of reaction conditions |
Scalability Considerations for Research-Scale Synthesis of this compound and its Stereoisomers
A key intermediate in the synthesis is the chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol), which can be synthesized from the naturally occurring amino acid L-valine. One established method involves the reduction of L-valine methyl ester with sodium borohydride in ethanol. This approach is advantageous for research-scale synthesis due to the relatively low cost and availability of the starting material and reagents.
Subsequent N-protection of the chiral amino alcohol, for instance with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate, is a generally high-yielding and scalable reaction. The resulting N-Boc protected intermediate can then be coupled with 2-chlorophenol (B165306) via a Williamson ether synthesis. This reaction is a cornerstone of ether synthesis and has been extensively studied, with various modifications to enhance its efficiency and scalability.
The final deprotection step to yield the target compound is also a critical consideration for scale-up. The choice of deprotection method depends on the protecting group used. For the commonly employed Boc group, acidic conditions are typically used for its removal. While effective, the handling of large quantities of acidic reagents and the subsequent work-up and purification need to be carefully planned at a research scale.
Key Considerations for Research-Scale Synthesis:
Several overarching factors must be addressed when scaling up the synthesis of this compound:
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and solvent choice become more critical at a larger scale. Exothermic reactions, for instance, require efficient heat dissipation to prevent runaway reactions. The use of microwave-assisted synthesis, which can significantly reduce reaction times in the Williamson ether synthesis, may require specialized equipment for larger scale operations.
Reagent Handling and Stoichiometry: The safe handling of large quantities of reagents, some of which may be hazardous or moisture-sensitive, is paramount. Precise control of reagent stoichiometry is also crucial to maximize yield and minimize the formation of byproducts, which can complicate purification.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and column chromatography, can become cumbersome and time-consuming when scaled up. The choice of purification method will depend on the physical properties of the intermediates and the final product, as well as the nature of the impurities. Techniques such as crystallization, distillation, or preparative chromatography may be employed. For chiral compounds, specialized chiral chromatography may be necessary to ensure enantiomeric purity.
Process Safety: A thorough risk assessment should be conducted before undertaking any large-scale synthesis. This includes evaluating the toxicity and reactivity of all chemicals, understanding the potential for exothermic events, and ensuring that appropriate safety measures are in place.
The following interactive data tables provide an overview of plausible reaction conditions and expected outcomes for the key steps in the synthesis of this compound, based on analogous reactions reported in the chemical literature.
Table 1: Synthesis of N-Boc-(S)-2-amino-3-methyl-1-butanol
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Esterification | L-Valine | Thionyl chloride, Methanol | Methanol | Reflux | 4 | ~95 |
| 2. Reduction | L-Valine methyl ester | Sodium borohydride | Ethanol | 0 to RT | 12 | ~90 |
| 3. N-Boc Protection | (S)-2-amino-3-methyl-1-butanol | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | RT | 2 | >95 |
Table 2: Williamson Ether Synthesis and Deprotection
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4. Ether Synthesis | N-Boc-(S)-2-amino-3-methyl-1-butanol, 2-Chlorophenol | Sodium hydride | DMF | 80 | 12 | 70-80 |
| 5. Deprotection | N-Boc-1-(2-Amino-3-methylbutoxy)-2-chlorobenzene | Trifluoroacetic acid | Dichloromethane | RT | 2 | >90 |
It is important to note that these conditions are illustrative and would require optimization for each specific scale of synthesis. Careful monitoring of reaction progress and purity of intermediates is essential for a successful research-scale production campaign.
Chemical Reactivity and Mechanistic Elucidation of 1 2 Amino 3 Methylbutoxy 2 Chlorobenzene
Reaction Pathways of the Chlorobenzene (B131634) Moiety
The aromatic ring of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene is substituted with two groups: an alkoxy group (-OR) at position 1, which is strongly electron-donating and activating, and a chloro group (-Cl) at position 2, which is electron-withdrawing and deactivating via induction but can donate electron density via resonance. libretexts.orgyoutube.com This substitution pattern governs the ring's susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring, such as the chlorine atom in this molecule, by a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. For the reaction to occur under mild conditions, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org
In the case of this compound, the ring lacks strong activating EWGs. The primary substituent, the alkoxy group, is electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, intermolecular SNAr reactions with external nucleophiles are expected to be very slow and would likely require extreme conditions, such as high temperatures and pressures, to proceed. youtube.comlibretexts.org The general resistance of unactivated aryl halides to nucleophilic attack is a well-established principle in organic chemistry. libretexts.org
Table 1: Predicted Reactivity in Intermolecular Nucleophilic Aromatic Substitution
Click to view table
| Nucleophile | Predicted Conditions | Expected Product | Reactivity Level |
| Hydroxide (OH⁻) | High Temperature (>350 °C), High Pressure | 1-(2-Amino-3-methylbutoxy)phenol | Very Low |
| Ammonia (B1221849) (NH₃) | High Temperature, Catalyst (e.g., Cu₂O) | 1-(2-Amino-3-methylbutoxy)aniline | Very Low |
| Methoxide (CH₃O⁻) | High Temperature, High Pressure | 1-(2-Amino-3-methylbutoxy)-2-methoxybenzene | Very Low |
In contrast to its inertness towards nucleophiles, the aromatic ring is activated for electrophilic aromatic substitution (SEAr) reactions. In SEAr, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.comlibretexts.org The outcome of the reaction is controlled by the directing effects of the existing substituents.
Alkoxy Group (-OR): This group at C1 is a powerful activating group and is ortho, para-directing due to its ability to donate a lone pair of electrons via resonance, stabilizing the carbocation intermediate (the arenium ion). libretexts.org
When both groups are present, the strongly activating alkoxy group's directing effect dominates. libretexts.org It will direct incoming electrophiles to the positions ortho and para to itself.
The para position (C4) is sterically accessible and electronically activated.
One ortho position (C6) is also activated.
The other ortho position (C2) is already occupied by the chlorine atom.
Therefore, electrophilic attack is predicted to occur predominantly at the C4 position (para to the alkoxy group) and to a lesser extent at the C6 position (ortho to the alkoxy group).
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
Click to view table
| Reaction | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-Amino-3-methylbutoxy)-2-chloro-4-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-1-(2-amino-3-methylbutoxy)-2-chlorobenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-(2-Amino-3-methylbutoxy)-3-chlorophenyl)ethanone |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(2-Amino-3-methylbutoxy)-3-chlorobenzenesulfonic acid |
Reactivity of the Amino and Alkoxy Functionalities
The side chain of the molecule contains two reactive functional groups: a primary amine and an ether.
The primary amino group (-NH₂) is nucleophilic and basic, making it susceptible to a variety of common transformations. chemicalbook.com
Acylation: The amine can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base (to neutralize the HCl byproduct) to form stable amide derivatives.
Alkylation: As a nucleophile, the amine can attack alkyl halides in a nucleophilic substitution reaction. However, this reaction can be difficult to control, often leading to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.govnih.gov
Table 3: Typical Reactions of the Primary Amino Group
Click to view table
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride (CH₃COCl) | Amide |
| Alkylation | Methyl iodide (CH₃I) | Secondary Amine |
| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | Imine |
The ether linkage in this compound consists of an aryl-oxygen bond and an alkyl-oxygen bond. Aryl ethers are generally very stable and resistant to cleavage. wikipedia.org Cleavage typically requires harsh conditions with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The mechanism for cleavage involves the initial protonation of the ether oxygen by the strong acid. wikipedia.org This makes the alkoxy group a better leaving group. Following protonation, a nucleophile (the halide ion, I⁻ or Br⁻) attacks one of the adjacent carbon atoms. Due to the high strength of the sp²-hybridized carbon-oxygen bond of the chlorobenzene ring, the nucleophilic attack will occur on the alkyl side chain (at the sp³-hybridized carbon). This proceeds via an SN2 mechanism, leading to the cleavage of the alkyl C-O bond. masterorganicchemistry.com The products of this reaction would be 2-chlorophenol (B165306) and the corresponding halo-amino-alkane.
Intramolecular Cyclization and Rearrangement Studies
The structure of this compound, with a nucleophilic amine and an electrophilic carbon bearing a chlorine atom in proximity, is well-suited for intramolecular cyclization. Specifically, an intramolecular SNAr reaction can be envisioned.
In this proposed pathway, the primary amine of the side chain acts as an internal nucleophile. Under basic conditions, the amine can be deprotonated to increase its nucleophilicity, allowing it to attack the C2 carbon of the benzene ring, displacing the chloride ion. This reaction would result in the formation of a new heterocyclic ring fused to the benzene ring. Given the length of the side chain, this cyclization would lead to the formation of a six-membered ring containing nitrogen and oxygen. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts, a principle widely used in organic synthesis to construct complex ring systems. nih.govnih.gov
Lack of Specific Research Data for this compound
A thorough search of available scientific literature and databases has revealed no specific mechanistic studies, kinetic isotope effect data, or intermediate trapping experiments for the chemical compound This compound .
Consequently, it is not possible to provide an article detailing the chemical reactivity and mechanistic elucidation of this specific compound as requested. The foundational research findings necessary to construct such an analysis, including data tables on kinetic isotope effects and outcomes of intermediate trapping experiments, are not present in the public domain of scientific research.
General principles of kinetic isotope effects (KIEs) and their utility in determining reaction mechanisms are well-established in the field of physical organic chemistry. libretexts.orggoogle.comnih.govnih.gov These methods are powerful tools for probing transition state structures and identifying rate-determining steps in chemical reactions. nih.govnih.gov However, without experimental data derived from studies on this compound, any discussion of its specific reaction mechanisms would be purely speculative and would not meet the required standards of scientific accuracy.
Similarly, while intermediate trapping is a common experimental technique to identify transient species in a reaction pathway, no such experiments have been reported for this particular compound.
Therefore, the requested article focusing on the detailed mechanistic investigations of this compound cannot be generated at this time due to the absence of the necessary primary research data.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the molecular framework.
Stereochemical Assignment: The chirality of the molecule, originating from the L-valinol precursor, introduces diastereotopicity. The two protons of the -OCH₂- group are chemically non-equivalent and are expected to appear as a pair of distinct signals (an AB quartet), each further split by the adjacent methine proton. The precise chemical shifts and coupling constants of the protons and carbons around the chiral center are sensitive to the molecule's conformation and absolute configuration. researchgate.net By using chiral derivatizing agents, it's possible to create diastereomeric derivatives which can enhance the separation of NMR signals for enantiomeric purity determination. nih.gov
Reaction Monitoring: NMR spectroscopy is also highly effective for real-time monitoring of the synthesis of this compound, which is typically formed via a Williamson ether synthesis. studylib.netoxinst.com By tracking the disappearance of the starting material signals (e.g., the phenolic -OH of 2-chlorophenol) and the appearance of product signals (e.g., the downfield-shifted -OCH₂- protons), the reaction kinetics and conversion can be accurately determined without the need for sample workup. rsc.orgbeilstein-journals.orgjhu.edu
Below are predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds like L-valine esters and substituted aromatic ethers. scielo.brmdpi.com
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-Ar (4H) | 6.8 - 7.4 | m | - |
| H-1' (2H) | 3.9 - 4.2 | m (diastereotopic) | - |
| H-2' (1H) | 3.0 - 3.3 | m | - |
| H-3' (1H) | 1.9 - 2.1 | m | ~6.8 |
| H-4', H-5' (6H) | 0.9 - 1.1 | d | ~6.8 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Ar (C=O) | 154.0 |
| C-Ar (C-Cl) | 123.0 |
| C-Ar | 130.5, 127.8, 122.0, 114.0 |
| C-1' (-OCH₂) | 74.0 |
| C-2' (-CHN) | 59.0 |
| C-3' (-CH) | 32.0 |
Mass Spectrometry (MS) for Complex Mixture Analysis and Structural Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the elemental composition. The isotopic pattern of the molecular ion, showing a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would definitively indicate the presence of a single chlorine atom.
Fragmentation Analysis: The fragmentation pattern in electron ionization (EI-MS) would be dictated by the molecule's functional groups. Key fragmentation pathways would include:
Alpha-cleavage: The C-C bond adjacent to the nitrogen atom is prone to cleavage, leading to the loss of an isopropyl radical and formation of a stabilized iminium ion. This is a dominant fragmentation pathway for aliphatic amines. libretexts.org
Ether Cleavage: Cleavage of the C-O ether bond can occur, generating fragments corresponding to the 2-chlorophenoxy radical or cation and the aminobutoxy cation or radical. miamioh.eduwhitman.edu Aromatic ethers typically show a strong molecular ion peak. whitman.edu
Loss of Small Molecules: The loss of small neutral molecules, such as ammonia (B1221849) or alkenes from the side chain, can also be observed.
Complex Mixture Analysis: When analyzing reaction mixtures or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful. wiley.comnih.gov Derivatization of the amine group, for instance with trifluoroacetyl anhydride, can improve volatility and chromatographic separation. wiley.com Using a chiral GC column allows for the separation and quantification of the enantiomers of the target compound. nih.govgcms.cz
Predicted Key Mass Fragments
| m/z | Proposed Fragment Identity |
|---|---|
| 229/231 | [M]⁺ (Molecular Ion) |
| 186/188 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |
| 128/130 | [ClC₆H₄O]⁺ (2-chlorophenoxy cation) |
| 102 | [C₅H₁₂NO]⁺ (Aminobutoxy fragment) |
| 86 | [C₅H₁₂N]⁺ (Iminium ion after ether cleavage) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Analysis
Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are highly sensitive to the stereochemical features of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light, providing information that is directly related to the three-dimensional arrangement of atoms.
Enantiomeric Purity: Enantiomers of a chiral molecule produce mirror-image ECD spectra. This property allows for the determination of enantiomeric excess (ee) in a sample. researchgate.net By comparing the spectrum of a sample to that of an enantiomerically pure standard, the ratio of enantiomers can be quantified. The interaction of chiral amino alcohols with specific reagents can induce strong CD signals, which can be used for sensitive detection. researchgate.netresearchgate.netsciencegate.app
Conformational Analysis: The ECD spectrum is exquisitely sensitive to the molecule's conformation in solution. researchgate.net The flexible aminobutoxy side chain can adopt multiple conformations, and the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. By combining experimental ECD spectra with quantum-mechanical calculations, it is possible to determine the predominant solution-state conformation and gain insights into the spatial relationship between the chiral center and the aromatic chromophore.
Expected ECD Spectral Features
| Wavelength Region (nm) | Associated Transition | Expected Sign for (S)-enantiomer |
|---|---|---|
| ~270-280 | π → π* (¹Lb band of chlorobenzene) | Positive/Negative Cotton Effect |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. Each vibrational mode corresponds to a specific bond stretching or bending, resulting in a unique spectral fingerprint.
Functional Group Identification:
N-H Vibrations: The primary amine (NH₂) group will exhibit characteristic N-H stretching vibrations. In the IR spectrum, primary amines typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). pressbooks.pub An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group will be observed just below 3000 cm⁻¹ (2850-2960 cm⁻¹). pressbooks.pub
C-O Ether Stretch: A strong, characteristic C-O-C stretching band for the aryl alkyl ether is expected in the fingerprint region, typically between 1200 cm⁻¹ and 1275 cm⁻¹. libretexts.org
Aromatic C=C and C-Cl Vibrations: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretch will be found in the lower frequency region of the fingerprint, typically around 750 cm⁻¹ for ortho-substituted chlorobenzenes.
Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch | Primary Amine |
| 3030 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic |
| 1580 - 1610 | N-H bend | Primary Amine |
| 1450 - 1590 | C=C stretch | Aromatic Ring |
| 1200 - 1275 | C-O stretch | Aryl-Alkyl Ether |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. wikipedia.org If a suitable single crystal of this compound or a derivative can be grown, this technique can provide an unambiguous assignment of the (S) or (R) configuration at the chiral center.
Determination of Absolute Configuration: The technique relies on the phenomenon of anomalous dispersion, where heavy atoms (like chlorine) scatter X-rays with a slight phase shift. wikipedia.org This effect breaks the centrosymmetric relationship between diffraction spots (Friedel's pairs), and the differences in their intensities can be used to determine the absolute structure of the molecule in the crystal lattice. The presence of the chlorine atom in the molecule is advantageous for this purpose. The successful determination of the absolute configuration of various chiral amino alcohols and their derivatives by X-ray crystallography has been widely reported. nih.govnih.gov
Solid-State Structure: Beyond absolute stereochemistry, a crystal structure provides a wealth of information about the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. This information is crucial for understanding the physical properties of the compound in its solid form.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
There are currently no published studies that utilize quantum chemical calculations like Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene. Such studies would theoretically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Without dedicated research, these fundamental electronic properties remain uncharacterized.
Reaction Pathway Elucidation and Transition State Analysis
The scientific literature lacks any studies on the elucidation of reaction pathways or the analysis of transition states involving this compound. Computational investigations in this area would be essential for understanding its synthesis mechanisms, potential degradation pathways, and metabolic fate. The energy barriers and geometries of transition states, which are key to determining reaction kinetics, have not been calculated for this compound.
Conformational Analysis and Molecular Dynamics Simulations
No conformational analyses or molecular dynamics (MD) simulations for this compound have been reported. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which significantly influences its physical properties and biological activity. MD simulations could provide a deeper understanding of its dynamic behavior over time, including its flexibility and interactions with solvent molecules. The absence of this research means that the spatial arrangement and dynamic properties of the molecule are unknown.
Prediction of Spectroscopic Parameters and Chiroptical Properties
There is no available research that computationally predicts the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) or chiroptical properties (like optical rotation and electronic circular dichroism) of this compound. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure and stereochemistry of a synthesized compound. As a result, no theoretical spectroscopic data exists to aid in the experimental characterization of this molecule.
In Silico Assessment of Molecular Interactions with Model Systems
An in silico assessment of how this compound might interact with biological macromolecules or other model systems has not been performed. Molecular docking and other simulation techniques are critical for predicting the binding affinity and mode of interaction with potential biological targets, which is a foundational step in drug discovery and toxicology assessment. Without these studies, the potential bioactivity and interaction profile of the compound remain entirely speculative.
Molecular Interactions and Chemical Biology Probing in Model Systems
Investigations into Enzyme Inhibition Mechanisms in Model Systems (e.g., In Vitro or Microbial Systems)
There is no available research data on the inhibitory effects of 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene on any specific enzymes in in vitro or microbial model systems. To date, no studies have been published that would provide insights into its potential mechanisms of enzyme inhibition, such as competitive, non-competitive, or uncompetitive inhibition, nor are there any reported IC₅₀ or Kᵢ values.
Ligand-Receptor Binding Studies in Isolated Systems (Excluding Human Clinical Context)
Information regarding the binding affinity and selectivity of this compound for any specific biological receptors is not present in the current scientific literature. Consequently, data from radioligand binding assays, surface plasmon resonance, or other biophysical techniques that would elucidate its receptor binding profile are unavailable.
Interaction with Biomolecular Scaffolds (e.g., Proteins, Nucleic Acids, Lipids in vitro)
There are no published studies that have investigated the direct interactions of this compound with biomolecular scaffolds such as proteins, nucleic acids, or lipids in an in vitro setting. As a result, there is no data on its binding sites, modes of interaction, or the functional consequences of such interactions.
Structure-Activity Relationship (SAR) Studies based on Molecular Recognition at the Target Level
Due to the lack of identified biological targets and activity data for this compound, no structure-activity relationship (SAR) studies have been reported. SAR studies are contingent on having a series of related compounds with varying biological activities, which would allow for the identification of key structural motifs responsible for molecular recognition at a specific target.
Development of the Compound as a Chemical Probe for Biological Pathways (Non-Therapeutic Research Applications)
The development and application of a compound as a chemical probe require a thorough understanding of its biological activity and selectivity. As there is no published information on the biological effects of this compound, it has not been developed or utilized as a chemical probe for the investigation of biological pathways in non-therapeutic research.
Synthesis and Exploration of Derivatives and Analogues
Design Principles for Structural Modification and Functional Group Variation
The design of derivatives for a lead compound like 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene is guided by the objective of optimizing its physicochemical properties, biological activity, and pharmacokinetic profile. The key structural motifs available for modification are the 2-chlorophenyl ring, the ether linkage, and the 2-amino-3-methylbutoxy side chain.
Key Modification Sites and Rationale:
The 2-Chlorophenyl Ring: This aromatic ring is a primary target for modification to probe electronic and steric effects.
Electronic Effects: The chlorine atom is an electron-withdrawing group. Chemists would systematically replace it with other substituents to modulate the electronic density of the ring. Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) can influence the molecule's interaction with biological targets. researchgate.net
Steric and Lipophilic Effects: The position and size of substituents on the phenyl ring are critical. Shifting the chlorine to the meta- or para-position, or introducing other groups, can alter the molecule's conformation and its ability to fit into a binding pocket. Such changes also significantly impact lipophilicity, which affects solubility and membrane permeability.
The Amino Group: The primary amine is a critical functional group, likely involved in hydrogen bonding or salt bridge formation with a biological target.
Basicity (pKa) Modulation: The nucleophilicity and basicity of the amine can be fine-tuned through N-alkylation, N-acylation, or conversion to sulfonamides. This alters the ionization state of the molecule at physiological pH, impacting target binding and cell penetration.
Hydrogen Bonding: The -NH2 group can act as a hydrogen bond donor. Converting it to a secondary or tertiary amine alters the number of hydrogen bond donors, providing insight into its role in molecular recognition.
The Alkyl Side Chain: The isobutyl group derived from valine provides a specific steric footprint.
Steric Bulk: Replacing the isobutyl group with smaller (e.g., from alanine) or larger, more complex side chains (e.g., from leucine (B10760876) or phenylalanine) allows for the exploration of the binding pocket's size and shape. nih.gov
Chirality: The compound possesses a stereocenter at the 2-position of the butoxy chain. The synthesis of the opposite enantiomer is a critical step to determine if the biological activity is stereospecific.
Systematic Synthesis of Analogues to Probe Specific Molecular Features
A systematic synthesis of analogues would likely involve a convergent approach, where different substituted phenols are combined with various amino alcohol derivatives. A common synthetic strategy would be the Williamson ether synthesis.
General Synthetic Route:
Preparation of the Side Chain: L-valine is reduced to L-valinol. The amino group is protected (e.g., with a Boc group) and the hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate).
Ether Synthesis: A library of substituted 2-chlorophenols is reacted with the prepared amino alcohol derivative under basic conditions to form the ether linkage.
Deprotection: The protecting group on the amine is removed to yield the final analogues.
This strategy allows for the systematic variation of both halves of the molecule to build a library of compounds for analysis.
Below is a representative table of hypothetical analogues that could be synthesized to probe different molecular features.
| Compound ID | Phenyl Ring Substitution (R¹) | Amino Group Substitution (R²) | Side Chain (R³) | Rationale for Synthesis |
| Parent | 2-Chloro | -H | -CH(CH₃)₂ | Reference Compound |
| ANA-01 | 2,4-Dichloro | -H | -CH(CH₃)₂ | Probe effect of additional electron-withdrawing group. |
| ANA-02 | 2-Chloro-4-Methoxy | -H | -CH(CH₃)₂ | Probe effect of electron-donating group. |
| ANA-03 | 2-Fluoro | -H | -CH(CH₃)₂ | Evaluate effect of a smaller, highly electronegative halogen. |
| ANA-04 | 2-Chloro | -CH₃ | -CH(CH₃)₂ | Reduce hydrogen bond donating capacity; increase basicity. |
| ANA-05 | 2-Chloro | -COCH₃ | -CH(CH₃)₂ | Remove basicity; introduce hydrogen bond acceptor. |
| ANA-06 | 2-Chloro | -H | -CH₂CH₃ | Probe steric requirements of the hydrophobic pocket. |
| ANA-07 | (R)-enantiomer | 2-Chloro | -H | -CH(CH₃)₂ |
Comparative Analysis of Reactivity and Molecular Interaction Profiles of Derivatives
Once a library of derivatives is synthesized, each compound is subjected to a series of tests to compare its properties to the parent molecule. This comparative analysis is crucial for understanding how structural changes affect function.
Physicochemical Properties: Key properties like solubility, lipophilicity (LogP), and pKa are measured. For example, the addition of a second chlorine atom (ANA-01) would be expected to increase lipophilicity and decrease aqueous solubility compared to the parent compound. Conversely, acylation of the amine (ANA-05) would remove its basicity.
Reactivity Profile: The primary amine of the parent compound is a nucleophile. Its reactivity can be compared to the secondary amine in ANA-04. The acylated derivative ANA-05 would show a significant reduction in nucleophilicity.
Molecular Interaction Analysis: The primary goal is to understand how derivatives interact with a putative biological target.
Hydrogen Bonding: The ability of the compounds to form hydrogen bonds is a key interaction to study. The parent compound has one ether oxygen (acceptor) and an amino group (two donor sites). ANA-04 has only one donor site, while ANA-05 has an additional acceptor site (the carbonyl oxygen). These differences can be analyzed using techniques like X-ray crystallography of ligand-protein complexes or through computational docking simulations. researchgate.net
Hydrophobic and van der Waals Interactions: Modifying the side chain (ANA-06) or adding substituents to the phenyl ring (ANA-01, ANA-02) directly impacts the hydrophobic interactions with the target. The extent and nature of these interactions are analyzed to build a pharmacophore model.
The following table summarizes the expected changes in molecular interaction potential for the hypothetical analogues.
| Compound ID | H-Bond Donors | H-Bond Acceptors | Change in Lipophilicity (vs. Parent) | Expected Impact on Interaction Profile |
| Parent | 2 | 1 | Baseline | Forms key H-bonds via NH₂; lipophilic interactions. |
| ANA-01 | 2 | 1 | Increased | Enhanced hydrophobic interactions. |
| ANA-02 | 2 | 2 | Similar/Slightly Decreased | Potential for additional H-bond acceptance via methoxy group. |
| ANA-04 | 1 | 1 | Increased | Reduced H-bond donor capacity. |
| ANA-05 | 1 | 2 | Similar/Slightly Increased | Loss of basicity; altered H-bond donor/acceptor profile. |
| ANA-06 | 2 | 1 | Decreased | Altered fit in hydrophobic pocket. |
Elucidation of Structure-Function Relationships within Compound Series
By integrating the synthetic modifications with the results from the comparative analysis, a Structure-Function Relationship (SFR) or Structure-Activity Relationship (SAR) can be established. researchgate.netnih.gov This process elucidates which molecular features are essential for the compound's function.
Role of the Amino Group: If analogues with a modified amino group (e.g., ANA-04, ANA-05) show a significant loss of activity, it would confirm that the primary amine is crucial, likely acting as a key hydrogen bond donor or forming a salt bridge. nih.gov
Electronic Requirements of the Phenyl Ring: If electron-withdrawing substituents at the 4-position (like in ANA-01) enhance activity while electron-donating groups (ANA-02) decrease it, this would suggest that a relatively electron-poor aromatic ring is required for optimal function, perhaps for a favorable pi-stacking or cation-pi interaction.
Steric Constraints: Comparing the activity of analogues with different side chains (e.g., parent vs. ANA-06) would define the size of the hydrophobic pocket in the biological target. If the bulky isobutyl group is optimal, it indicates a preference for a larger, branched alkyl group at that position.
Stereoselectivity: A significant difference in activity between the parent compound and its enantiomer (ANA-07) would be strong evidence of a specific, three-dimensional binding mode with a chiral biological target.
Ultimately, these elucidated relationships provide a predictive model that guides the design of next-generation compounds with further improved properties, moving a chemical scaffold from a preliminary hit to a highly optimized lead compound.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(2-Amino-3-methylbutoxy)-2-chlorobenzene, and how can reaction conditions be optimized?
The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. A Grignard-based approach, similar to methods used for structurally related aryl ethers, could be adapted. For example, reacting a brominated intermediate (e.g., 1-(2-bromoethyl)-2-chlorobenzene ) with 2-amino-3-methylbutanol under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Optimization should focus on temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like elimination. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Combine multiple analytical techniques:
- NMR Spectroscopy : Compare and NMR spectra with predicted shifts for the amino, chlorophenyl, and branched alkoxy groups.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Verify %C, %H, %N, and %Cl to ensure stoichiometric consistency .
Q. What solvent systems are optimal for recrystallizing this compound, given its solubility profile?
Based on analogous amino-chlorobenzene derivatives, solubility in polar aprotic solvents (e.g., DMSO, DMF) is high, while low solubility in water or hexane enables recrystallization. A stepwise approach using hot ethanol for dissolution followed by gradual cooling (4°C) can yield crystalline material. For stubborn impurities, mixed solvents (e.g., ethyl acetate/hexane, 1:3) may improve crystal quality .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the amino-alkoxy moiety in catalytic applications?
The branched 3-methylbutoxy group introduces steric hindrance, potentially slowing nucleophilic attacks at the amino site. Electronic effects from the electron-donating amino group and electron-withdrawing chlorine substituent on the benzene ring create a polarized system. Computational studies (DFT) can map charge distribution, while kinetic experiments (e.g., reaction rates with electrophiles like acyl chlorides) quantify these effects. Contrast with linear-chain analogs (e.g., 1-(2-aminoethoxy)-2-chlorobenzene) to isolate steric contributions .
Q. What strategies resolve discrepancies in reported synthetic yields for similar aryl ethers?
Discrepancies often arise from:
- Catalyst Choice : Pd-based catalysts vs. Cu-mediated coupling (e.g., Ullmann reactions).
- Protection/Deprotection : Unreported side reactions during amino group protection (e.g., Boc vs. Fmoc).
- Workup Methods : Incomplete extraction or loss during chromatography.
Systematic reproducibility studies should isolate variables (e.g., replicate reactions under inert vs. ambient atmospheres) and employ high-resolution MS to detect trace byproducts .
Q. How can isotopic labeling (e.g., 15N^{15}N15N, 2H^{2}H2H) aid mechanistic studies of this compound’s degradation pathways?
Incorporate -labeled amino groups during synthesis to track N-centered oxidation or hydrolysis products via LC-MS. Deuterated analogs (e.g., CD in the methylbutoxy chain ) can clarify H-transfer mechanisms in photodegradation studies. Compare degradation kinetics under UV light (λ = 300–400 nm) in aerobic vs. anaerobic environments to identify radical intermediates .
Methodological Considerations
Q. Designing stability studies for long-term storage: What parameters are critical?
- Temperature : Store at 0–6°C to prevent thermal decomposition .
- Light Sensitivity : Use amber vials if UV-Vis spectra indicate absorption <400 nm.
- Moisture : Seal under nitrogen with desiccants (e.g., silica gel) to avoid hydrolysis of the amino group.
- Analytical Monitoring : Periodic HPLC and NMR every 6 months to detect degradation (e.g., free amine oxidation to nitro or imine species) .
Q. How to address low yields in cross-coupling reactions involving the chlorophenyl group?
Evaluate:
- Catalyst Loading : Optimize Pd(OAc)/XPhos ratios (0.5–5 mol%).
- Base Compatibility : Test weak (KPO) vs. strong bases (t-BuONa).
- Microwave-Assisted Synthesis : Shorten reaction times (30 min at 120°C) to reduce side-product formation.
Characterize Pd black formation (indicative of catalyst decomposition) via SEM-EDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
